molecular formula C8H11N3O B7868664 2-(Dimethylamino)pyridine-4-carboxamide

2-(Dimethylamino)pyridine-4-carboxamide

Cat. No.: B7868664
M. Wt: 165.19 g/mol
InChI Key: PJTIHXGTNNHBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)pyridine-4-carboxamide is a pyridine derivative featuring a dimethylamino group at position 2 and a carboxamide moiety at position 4. This compound likely serves as a key intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar pyridinecarboxamides in drug discovery (e.g., kinase inhibitors or receptor modulators) .

Properties

IUPAC Name

2-(dimethylamino)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-11(2)7-5-6(8(9)12)3-4-10-7/h3-5H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTIHXGTNNHBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyridine-4-carboxamide typically involves the reaction of 4-dimethylaminopyridine with carboxylic acid derivatives. One common method includes the use of dicyclohexyl carbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyridine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethylamino)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyridine-4-carboxamide primarily involves its role as a nucleophilic catalyst. The dimethylamino group donates electron density to the pyridine ring, enhancing the nucleophilicity of the nitrogen atom. This allows the compound to effectively participate in nucleophilic substitution and acylation reactions. The molecular targets and pathways involved include the activation of carboxylic acids and alcohols, facilitating the formation of esters and amides .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Pyridine-4-carboxamide derivatives (target compound) exhibit distinct electronic profiles compared to pyridine-2-carboxamides (e.g., ).
  • Substituent Effects: The dimethylamino group at position 2 in the target compound likely increases electron density on the pyridine ring, improving solubility in polar solvents compared to chloro or methoxy substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid in ) .

Reactivity and Application Comparisons

Table 2: Reactivity in Polymerization Systems ()

Amine Co-initiator Degree of Conversion (With DPI) Physical Properties (Flexural Strength)
Ethyl 4-(dimethylamino) benzoate High Superior
2-(Dimethylamino)ethyl methacrylate Moderate (Enhanced by DPI) Inferior (Improved with higher amine)

Insights :

  • The dimethylamino group in ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than methacrylate-based amines, suggesting that the target compound’s dimethylamino-pyridine scaffold may similarly enhance reactivity in catalytic or polymerization applications .

Pharmacological Potential of Pyridinecarboxamides

  • BI 605906 (): A thieno[2,3-b]pyridine-2-carboxamide with a molecular weight of 432.51.
  • JNJ-47965567 (): A 3-pyridinecarboxamide with a phenylthio group, highlighting the role of sulfur in modulating bioavailability. The target compound’s lack of sulfur may reduce toxicity but limit membrane permeability .

Research Findings and Limitations

  • Synthetic Challenges: The synthesis of 2-(dimethylamino)pyridine-4-carboxamide derivatives (e.g., ) often requires coupling agents like EDC·HCl and HOBt, with yields influenced by steric hindrance from the dimethylamino group .
  • Data Gaps: Exact physicochemical data (e.g., solubility, logP) for the target compound are absent in the evidence. Predictions based on analogs suggest moderate water solubility (~1–10 mg/mL) due to the polar carboxamide and dimethylamino groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.